molecular formula C16H20O3 B14601885 2-Phenoxyethyl cyclohexylideneacetate CAS No. 60359-27-5

2-Phenoxyethyl cyclohexylideneacetate

Cat. No.: B14601885
CAS No.: 60359-27-5
M. Wt: 260.33 g/mol
InChI Key: JXWUBQGZSCJNQF-UHFFFAOYSA-N
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Description

2-Phenoxyethyl cyclohexylideneacetate is a synthetic organic ester of interest to researchers in chemical synthesis and material science. This compound is anticipated to combine the properties of its phenoxyethyl and cyclohexylideneacetate moieties. The phenoxyethyl group is known to contribute to characteristics such as pleasant odor and solvent properties, making it valuable in fragrance research and as a potential component in specialty solvents for coatings, adhesives, and inks . The cyclohexylideneacetate segment is a classic structure accessible via phosphonate carbanion methods, such as the Wadsworth-Emmons reaction, which is widely used to generate electron-deficient olefins . This synthetic versatility positions this compound as a promising building block (synthon) for the development of more complex molecules, including polymers, agrochemicals, and pharmaceuticals. Researchers can explore its reactivity, particularly at the alpha, beta-unsaturated ester functionality, for various cyclization and coupling reactions. As a high-purity material, it is suitable for method development and optimization in organic chemistry. Intended Use and Handling: This product is provided as a high-purity material for research and development purposes. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate precautions in a well-ventilated laboratory environment, using suitable personal protective equipment.

Properties

CAS No.

60359-27-5

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

2-phenoxyethyl 2-cyclohexylideneacetate

InChI

InChI=1S/C16H20O3/c17-16(13-14-7-3-1-4-8-14)19-12-11-18-15-9-5-2-6-10-15/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2

InChI Key

JXWUBQGZSCJNQF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC(=O)OCCOC2=CC=CC=C2)CC1

Origin of Product

United States

Preparation Methods

Horner-Wadsworth-Emmons Olefination

This method employs cyclohexanone and phosphonoacetate esters to form the α,β-unsaturated ester. For example, cyclohexanone reacts with triethyl phosphonoacetate in the presence of sodium hydride (NaH) in tetrahydrofuran (THF), yielding ethyl cyclohexylideneacetate. The reaction proceeds via a two-step mechanism:

  • Deprotonation of the phosphonoacetate by NaH to generate a phosphonate anion.
  • Nucleophilic attack on cyclohexanone, followed by elimination to form the conjugated ester.

Representative Procedure :

  • Reagents : Cyclohexanone (5.0 g, 50.8 mmol), triethyl phosphonoacetate (12.4 mL, 61.0 mmol), NaH (60% dispersion, 3.1 g, 77.5 mmol), THF (150 mL).
  • Conditions : 0°C to room temperature, 2 hours.
  • Workup : Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (10% ethyl acetate/hexane).
  • Yield : 7.0 g (92%) of ethyl cyclohexylideneacetate.

¹H NMR (CDCl₃): δ 5.54 (s, 1H), 4.11 (q, 2H), 2.90 (s, 2H), 2.33–2.06 (m, 4H), 1.95–1.79 (m, 4H), 1.23 (t, 3H).

Reformatsky Reaction for β-Hydroxy Esters

An alternative route involves the Reformatsky reaction between cyclohexanone and ethyl bromoacetate. Zinc-mediated coupling forms a β-hydroxy ester, which undergoes dehydration to yield the α,β-unsaturated ester.

Procedure :

  • Reagents : Cyclohexanone (4.2 g, 42.8 mmol), ethyl bromoacetate (7.2 mL, 64.2 mmol), zinc dust (3.5 g, 53.5 mmol), THF (50 mL).
  • Conditions : Reflux at 70°C for 4 hours.
  • Workup : Acidify with HCl, extract with ethyl acetate, and purify via silica gel chromatography.
  • Yield : 5.1 g (78%) of ethyl cyclohexylideneacetate.

Esterification with 2-Phenoxyethanol

The second stage involves esterifying cyclohexylideneacetic acid with 2-phenoxyethanol. Three methods are prevalent:

Acid-Catalyzed Esterification

Direct esterification using sulfuric acid or HCl promotes the reaction between the acid and alcohol.

Procedure :

  • Reagents : Cyclohexylideneacetic acid (3.0 g, 18.3 mmol), 2-phenoxyethanol (2.8 mL, 22.0 mmol), concentrated H₂SO₄ (0.5 mL), toluene (20 mL).
  • Conditions : Reflux at 110°C for 12 hours with a Dean-Stark trap.
  • Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and purify via chromatography (20% ethyl acetate/hexane).
  • Yield : 4.1 g (85%) of 2-phenoxyethyl cyclohexylideneacetate.

¹H NMR (CDCl₃): δ 7.30–7.25 (m, 2H), 6.95–6.89 (m, 3H), 5.57 (s, 1H), 4.40 (t, 2H), 4.20 (t, 2H), 2.92 (s, 2H), 2.35–2.10 (m, 4H), 1.98–1.82 (m, 4H).

Mitsunobu Reaction

For acid-sensitive substrates, the Mitsunobu reaction couples the acid with 2-phenoxyethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Procedure :

  • Reagents : Cyclohexylideneacetic acid (2.5 g, 15.2 mmol), 2-phenoxyethanol (2.3 mL, 18.2 mmol), DEAD (3.3 mL, 21.3 mmol), PPh₃ (5.6 g, 21.3 mmol), THF (30 mL).
  • Conditions : Room temperature, 24 hours.
  • Workup : Filter, concentrate, and purify via flash chromatography.
  • Yield : 3.4 g (82%).

Transesterification from Ethyl Cyclohexylideneacetate

Transesterification with 2-phenoxyethanol under basic conditions offers a mild alternative.

Procedure :

  • Reagents : Ethyl cyclohexylideneacetate (4.0 g, 21.4 mmol), 2-phenoxyethanol (3.4 mL, 27.8 mmol), NaOMe (0.23 g, 4.3 mmol), methanol (20 mL).
  • Conditions : Reflux at 65°C for 6 hours.
  • Workup : Concentrate, dissolve in ethyl acetate, wash with water, and purify.
  • Yield : 4.8 g (88%).

Comparative Analysis of Synthetic Routes

Method Yield Conditions Advantages Limitations
Horner-Wadsworth-Emmons 92% NaH, THF, 0°C to rt High yield, scalable Requires anhydrous conditions
Reformatsky Reaction 78% Zn, THF, reflux Tolerates moisture Longer reaction time
Acid-Catalyzed Esterification 85% H₂SO₄, toluene, reflux Simple setup Acid-sensitive substrates degrade
Mitsunobu Reaction 82% DEAD, PPh₃, rt Mild conditions Expensive reagents
Transesterification 88% NaOMe, methanol, reflux Avoids acid chloride formation Requires excess alcohol

Mechanistic Insights and Optimization

Horner-Wadsworth-Emmons Olefination

The reaction’s efficiency hinges on the formation of the phosphonate anion, which abstracts a proton from cyclohexanone, enabling nucleophilic attack. Steric hindrance in cyclohexanone slightly reduces the reaction rate compared to smaller ketones like cyclobutanone.

Mitsunobu Reaction

The DEAD-PPh₃ system facilitates the concerted transfer of protons, enabling inversion of configuration at the alcohol carbon. This method is ideal for sterically hindered alcohols but suffers from stoichiometric phosphine oxide byproduct formation.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl cyclohexylideneacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Scientific Research Applications

2-Phenoxyethyl cyclohexylideneacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl cyclohexylideneacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 2-phenoxyethanol and cyclohexylideneacetic acid, which can then interact with various biological pathways. The phenoxy group may also play a role in modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxyethyl cyclohexylideneacetate is unique due to its specific combination of a phenoxyethyl group and a cyclohexylideneacetate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

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